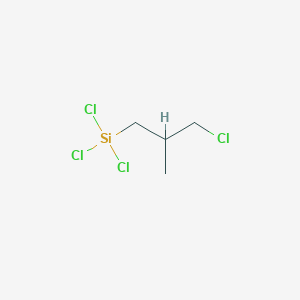

Trichloro(3-chloro-2-methylpropyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trichloro(3-chloro-2-methylpropyl)silane, also known as TMPCS, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. TMPCS is a versatile compound that can be used for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Trichloro(3-chloro-2-methylpropyl)silane is widely used in scientific research for the synthesis of various organic compounds. It is used as a reagent for the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and coatings. Trichloro(3-chloro-2-methylpropyl)silane is also used as a precursor for the synthesis of organosilicon compounds, which have applications in the fields of pharmaceuticals, agrochemicals, and polymers.

Wirkmechanismus

Trichloro(3-chloro-2-methylpropyl)silane is a reactive compound that can undergo various chemical reactions. It can react with water to form hydrochloric acid and silanols. It can also react with alcohols, amines, and thiols to form the corresponding silanes. The mechanism of action of Trichloro(3-chloro-2-methylpropyl)silane depends on the reaction it undergoes and the compound it reacts with.

Biochemical and Physiological Effects:

Trichloro(3-chloro-2-methylpropyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken.

Vorteile Und Einschränkungen Für Laborexperimente

Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that can be used for the synthesis of various organic compounds. It is easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale industrial production.

Zukünftige Richtungen

There are many future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research. It can be used for the synthesis of new materials with unique properties. It can also be used for the preparation of novel organosilicon compounds with applications in the fields of medicine and agriculture. Furthermore, Trichloro(3-chloro-2-methylpropyl)silane can be used for the development of new catalysts for organic reactions. The possibilities for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are endless and require further exploration.

Conclusion:

In conclusion, Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that has many scientific research applications. It is used for the synthesis of various organic compounds and has potential for the development of new materials and catalysts. However, it is toxic and should be handled with care. The future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are vast and require further exploration.

Eigenschaften

CAS-Nummer |

18142-53-5 |

|---|---|

Molekularformel |

C4H8Cl4Si |

Molekulargewicht |

226 g/mol |

IUPAC-Name |

trichloro-(3-chloro-2-methylpropyl)silane |

InChI |

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |

InChI-Schlüssel |

VVUUXYGSBMJAHC-UHFFFAOYSA-N |

SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

Kanonische SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

Andere CAS-Nummern |

18142-53-5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

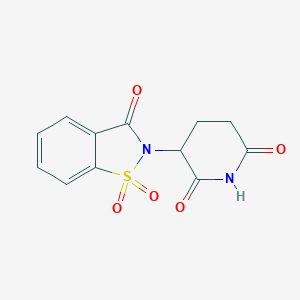

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)